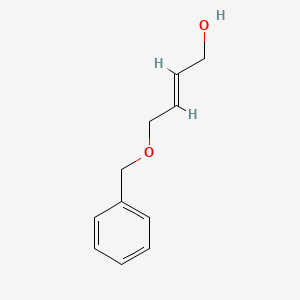

2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

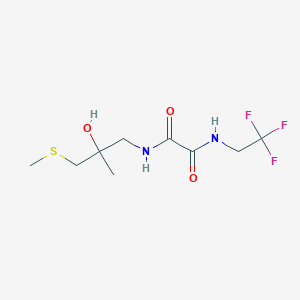

“2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-” is also known as trans-p-methoxystyrene alcohol. It is a secondary alcohol with the molecular formula C11H14O2. The CAS Number is 69152-88-1 .

Molecular Structure Analysis

The molecular formula of “2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-” is C11H14O2 . The molecular weight is 178.23 .Physical And Chemical Properties Analysis

The molecular weight of “2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-” is 178.23 . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.科学的研究の応用

Aromatic Ring Cleavage in Lignin Model Compounds

Research by Kawai et al. (1988) on a phenolic lignin model compound showed that "2,4‐di(tert‐butyl)‐4‐(methoxycarbonylmethyl)‐2‐buten‐4‐olide" was formed as an aromatic ring cleavage product by the laccase of Coriolus versicolor. This study highlights the potential role of similar compounds in the degradation and conversion of lignin, a major component of plant biomass, which is crucial for the development of sustainable chemical processes (Kawai et al., 1988).

Nucleophilic Addition in Solvolysis Reactions

Jia et al. (2002) investigated the solvolysis reactions of 2-methoxy-2-phenyl-3-butene in water/acetonitrile mix, revealing insights into the mechanism of nucleophilic addition and the role of tertiary allylic carbocations in these processes. Such findings contribute to understanding the behavior of similar compounds under reaction conditions involving water and organic solvents (Jia et al., 2002).

Regioselectivity Towards Aromatic Aldehydes

Pohmakotr et al. (1998) discovered that lithiated 2-buten-4-olide reacts regioselectively with aromatic aldehydes at the γ-position, leading to a simple synthesis of γ-arylidenebutenolides. This study provides valuable insights into the chemical reactivity and potential applications of 2-Buten-1-ol derivatives in organic synthesis (Pohmakotr et al., 1998).

Electrophilic Reactivities and Stereoselectivities

Kahn and Hehre (1987) compared the conformational energy profiles and electrophilic reactivities of chiral allylic alcohols and ethers, including 3-buten-2-ol and 2-methoxy-3-butene. Their work sheds light on the influence of molecular conformation on reactivity and stereoselectivity, which is crucial for understanding the behavior of 2-Buten-1-ol derivatives in various chemical reactions (Kahn & Hehre, 1987).

Safety and Hazards

The safety data sheet for “2-Buten-1-ol, 4-(phenylmethoxy)-, (E)-” suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s important to note that this compound is for R&D use only and not for medicinal, household or other use .

特性

IUPAC Name |

(E)-4-phenylmethoxybut-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLJRLXTVXHOLX-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC=CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC/C=C/CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2982840.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2982843.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2982850.png)

![1-(3-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2982852.png)

![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine](/img/structure/B2982855.png)

![4-Chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2982856.png)

![2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2982858.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)